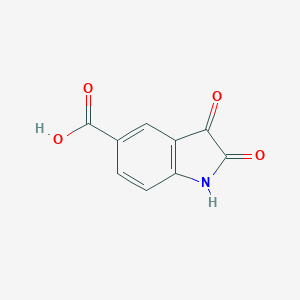

2,3-Dioxoindoline-5-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dioxo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-7-5-3-4(9(13)14)1-2-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWTIGLNZFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390825 | |

| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25128-32-9 | |

| Record name | 2,3-Dioxoindoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2,3 Dioxoindoline 5 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways to the 2,3-Dioxoindoline Core with Carboxylic Acid Functionality

The formation of the fundamental 2,3-dioxoindoline ring system bearing a carboxylic acid group can be achieved through several established synthetic routes. These methods often involve the cyclization of appropriately substituted aniline (B41778) precursors.

Sandmeyer Process Adaptations for Dioxoindoline Synthesis

The Sandmeyer reaction, a cornerstone in aromatic chemistry for converting aryl diazonium salts into various functional groups, has been adapted for the synthesis of the isatin (B1672199) (2,3-dioxoindoline) core. ijrrjournal.comwikipedia.orglscollege.ac.in This process typically begins with the diazotization of an aromatic amine, followed by a copper-catalyzed displacement of the diazonium group. wikipedia.orglscollege.ac.in For the synthesis of isatin derivatives, a common approach involves the reaction of an appropriate aromatic amine with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. ijrrjournal.com This intermediate is then cyclized in the presence of an acid, such as sulfuric acid, to yield the 2,3-dioxoindoline ring system. ijrrjournal.com While effective, this method can sometimes be limited by low yields and the formation of regioisomeric mixtures, particularly with meta-substituted anilines. ijrrjournal.com

The general steps of the Sandmeyer process for isatin synthesis are:

Formation of Isonitrosoacetanilide: An aromatic amine is reacted with chloral hydrate and hydroxylamine hydrochloride in the presence of sodium sulfate (B86663). ijrrjournal.com The mixture is heated to boiling to complete the reaction, and upon cooling, the isonitrosoacetanilide crystallizes. ijrrjournal.com

Cyclization: The isolated isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid, to induce cyclization and form the 2,3-dioxoindoline ring.

Table 1: Key Reactions in Sandmeyer Synthesis of Isatins

| Step | Reactants | Reagents | Product |

| 1 | Aromatic Amine, Chloral Hydrate | Hydroxylamine HCl, Sodium Sulfate | Isonitrosoacetanilide |

| 2 | Isonitrosoacetanilide | Concentrated Sulfuric Acid | 2,3-Dioxoindoline |

N-Carboxymethylation of Isatin and Subsequent Transformations

While not a direct synthesis of the carboxylic acid on the aromatic ring, N-carboxymethylation of a pre-existing isatin core is a significant transformation. This process introduces a carboxylic acid functionality at the nitrogen atom of the indole (B1671886) ring. This method allows for the creation of derivatives with altered properties and further synthetic handles.

Synthesis of Isatoic Anhydride-8-amide from Isatin-7-carboxylic Acid for Quinazoline (B50416) and Aniline Derivatives

A versatile method for generating derivatives involves the conversion of isatin-7-carboxylic acid to isatoic anhydride-8-amide. researchgate.net This intermediate serves as a valuable building block for the synthesis of a variety of quinazoline and substituted aniline derivatives through pH-sensitive cyclization chemistry. researchgate.net The synthesis of isatoic anhydride-8-amide from isatin-7-carboxylic acid is a straightforward and efficient process. researchgate.net This approach provides a scalable route to both known and novel quinazolines and highly substituted anilines. researchgate.net

Functionalization and Derivatization Approaches at Various Positions

Once the 2,3-dioxoindoline-5-carboxylic acid core is established, further diversification can be achieved by modifying different positions of the molecule.

N-Alkylation and N-Substitution Strategies

The nitrogen atom of the isatin ring is a common site for functionalization. N-alkylation and N-substitution can be achieved through various methods, leading to a wide array of derivatives. nih.gov One modern approach involves the oxidation of indole derivatives using molecular oxygen in the presence of a photosensitizer to yield N-alkylated isatins. nih.gov These modifications can significantly influence the biological activity and physicochemical properties of the resulting compounds.

Modification of the Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid group at the 5-position offers a prime location for derivatization through reactions such as esterification and amidation.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished using the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in large excess to drive the reaction towards the ester product. masterorganicchemistry.com Another effective method for esterification, particularly for sterically hindered acids, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is known for its mild reaction conditions and high yields. organic-chemistry.org

Table 2: Comparison of Esterification Methods

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Mild conditions; high yields, suitable for sterically hindered substrates. organic-chemistry.org |

Amidation: The carboxylic acid can be converted to an amide by reacting it with an amine. This transformation often requires the use of a coupling agent to activate the carboxylic acid. lookchemmall.com A variety of coupling agents have been developed to facilitate this reaction under mild conditions, leading to good to excellent yields of the corresponding amides. lookchemmall.commdpi.com The resulting amide functionality can introduce new hydrogen bonding capabilities, which can be crucial for biological interactions.

Substitution on the Aromatic Ring (e.g., at C5, C7)

The strategic placement of substituents on the aromatic ring of the 2,3-dioxoindoline core, particularly at the C5 and C7 positions, is crucial for modulating the biological and chemical properties of the resulting derivatives. Traditional synthetic routes, such as the Sandmeyer process, have been employed for the synthesis of 2,3-dioxoindoline derivatives. ijrrjournal.com This method involves the reaction of an appropriate aromatic amine with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the desired 2,3-dioxoindoline. ijrrjournal.com However, these classical methods can sometimes result in low yields and the formation of regioisomeric mixtures, especially when dealing with meta-substituted anilines. ijrrjournal.com

More contemporary approaches focus on direct C-H functionalization to introduce substituents with high regioselectivity. For instance, palladium-catalyzed C-H arylation has been successfully applied to direct substitution at the C7 position of indoles. nih.gov This transformation is achieved by employing a suitable directing group, such as a phosphinoyl group, in conjunction with a palladium catalyst and a pyridine-type ligand. nih.gov This method offers a significant advantage over traditional cross-coupling reactions that often require pre-functionalized starting materials.

The introduction of various functional groups at the C5 position can also be achieved through diverse synthetic strategies. For example, the synthesis of 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives has been reported, which can be considered analogs with a fused ring system at the C4 and C5 positions of the indole core. udayton.edu This multi-step synthesis proceeds efficiently without the need for chromatographic purification, highlighting a practical approach to complex derivatives. udayton.edu

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including analogs of this compound, to minimize environmental impact and enhance sustainability. A key aspect of this approach is the use of environmentally benign solvents, such as water, and the development of catalyst-free or more efficient catalytic systems.

One notable example is the development of a highly eco-friendly aqueous approach for the synthesis of imidazole-based pyrimidine (B1678525) hybrids. nih.gov This method utilizes microwave irradiation to significantly reduce reaction times from hours to minutes and improve yields compared to conventional reflux conditions. nih.gov Another innovative strategy involves the photocatalyst-free carboxylation of unactivated alkenes using CO2 radical anions generated from potassium formate (B1220265) (HCO2K) in dimethyl sulfoxide (B87167) (DMSO). nih.gov This approach allows for the efficient synthesis of polycyclic indole derivatives and linear carboxylic acids under mild, catalyst-free conditions, representing a significant advancement in green chemistry. nih.gov

Furthermore, the concept of photoenzymatic decarboxylation of carboxylic acids using enzymes like the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP) showcases the potential of biocatalysis in green synthesis. tudelft.nl This method enables the selective production of alkanes from waste carboxylic acids under mild reaction conditions, paving the way for more sustainable chemical transformations. tudelft.nl

Catalytic Methodologies in this compound Synthesis and Derivatization

Modern catalytic methods have revolutionized the synthesis and functionalization of carboxylic acids and their derivatives, offering unprecedented efficiency and selectivity. These advanced strategies are highly relevant to the construction and modification of the this compound scaffold.

Palladium-Catalyzed C-H Activation of Indole-Carboxylic Acids

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. snnu.edu.cnnih.gov This strategy avoids the need for pre-functionalized substrates, thus improving atom economy. snnu.edu.cn In the context of indole-carboxylic acids, palladium catalysis can direct the arylation to specific positions. For instance, with the use of a phosphinoyl directing group, the C-H arylation of indoles can be selectively guided to the C7 position. nih.gov

The versatility of palladium catalysis is further demonstrated in the synthesis of δ-lactones from free carboxylic acids via a ligand-enabled γ-C(sp3)–H olefination. mpg.de This process involves a novel catalyst system that overcomes the challenges associated with the use of free carboxylic acids in C-H activation reactions. mpg.de Such methodologies could potentially be adapted for the intramolecular cyclization of appropriately substituted indole-5-carboxylic acid derivatives to generate novel polycyclic structures.

| Catalyst System | Substrate | Position of Functionalization | Reference |

| Pd(OAc)2 / Phosphinoyl directing group / Pyridine-type ligand | Indoles | C7 | nih.gov |

| Pd(MeCN)2Cl2 | N-aryl-2-pyridines and alkynes | Ortho C-H of N-aryl ring | snnu.edu.cn |

| Pd(OAc)2 / n-BuAd2P | Benzoic acids and aryl chlorides | Ortho | nih.gov |

Photoredox Catalysis for Carboxylic Acid Transformations

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, has gained significant traction for its ability to perform transformations under mild conditions. nih.gov This approach is particularly well-suited for the functionalization of carboxylic acids. Metallaphotoredox catalysis, which combines a photoredox catalyst with a transition metal catalyst (e.g., nickel or copper), enables a wide range of transformations of aliphatic and (hetero)aromatic carboxylic acids, including alkylation, arylation, amination, and trifluoromethylation. princeton.edu

A significant advantage of photoredox catalysis is the ability to use the native carboxylic acid functionality directly, avoiding the need for pre-activation as redox-active esters. princeton.edu Innovative approaches have even demonstrated catalyst-free decarboxylative deuteration by using tailored photoredox-active carboxylic acids that act as both reactant and catalyst. rsc.org Furthermore, photoredox reactions have been developed for the selective modification of complex biomolecules, such as the reductive decarboxylation of 5-carboxycytosine in DNA, highlighting the mild and selective nature of this methodology. nih.gov

| Catalytic Approach | Transformation | Key Features | Reference |

| Metallaphotoredox Catalysis (Ni or Cu) | Alkylation, arylation, amination, trifluoromethylation of carboxylic acids | Direct use of native carboxylic acid functionality | princeton.edu |

| Catalyst-Free Photoredox Reaction | Decarboxylative deuteration | Tailored photoredox-active carboxylic acid acts as reactant and catalyst | rsc.org |

| Iridium-based Photoredox Catalysis | Reductive decarboxylation of 5-carboxycytosine | Mild, biocompatible conditions; selective modification of biomolecules | nih.gov |

| Photocatalyst-Free Carboxylation | Carboxylation of unactivated alkenes | Uses CO2 radical anions from HCO2K in DMSO | nih.gov |

Biological Activities and Mechanistic Investigations of 2,3 Dioxoindoline 5 Carboxylic Acid and Its Derivatives

Exploration of Antimicrobial Properties

Isatin (B1672199) and its derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new drugs to combat infectious diseases. benthamscience.comeurekaselect.com Their efficacy against various pathogens, including drug-resistant strains, underscores their therapeutic potential. nih.govresearchgate.net

Antibacterial Activity Profiling

The emergence of drug-resistant bacteria presents a formidable challenge to public health. Isatin derivatives have been extensively screened for their antibacterial properties, with many exhibiting significant in vitro and in vivo potency. nih.govresearchgate.net The versatility of the isatin core allows for the synthesis of hybrid molecules that can target multiple bacterial enzymes and proteins, potentially overcoming existing resistance mechanisms. researchgate.net

For instance, isatin-quinoline conjugates have shown potent bactericidal activity against multidrug-resistant clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These conjugates were found to be more effective than conventional antibiotics like ampicillin (B1664943) and chloramphenicol. nih.gov Similarly, isatin-decorated thiazole (B1198619) derivatives have demonstrated strong antimicrobial effects against both Gram-negative (E. coli) and Gram-positive (MRSA) bacteria. nih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell membrane. nih.gov

Antiviral Potential

The isatin scaffold has proven to be a valuable framework for the development of antiviral agents. benthamscience.comnih.govconsensus.app Over the past five decades, numerous isatin derivatives have been synthesized and shown to possess significant and broad-spectrum antiviral activities. benthamscience.comresearchgate.net

In the wake of the COVID-19 pandemic, the search for effective antiviral therapies has intensified. Isatin derivatives have emerged as a promising class of compounds with the potential to combat SARS-CoV-2. benthamscience.comnih.gov Several studies have focused on developing isatin derivatives as inhibitors of the SARS-CoV main protease (Mpro), a crucial enzyme in the viral replication cycle. nih.gov

Molecular docking studies have identified N-substituted isatin derivatives that exhibit strong binding affinity to the Mpro active site. nih.gov Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic groups at the N-1 position of the isatin ring are crucial for potent inhibitory activity against the SARS-CoV-2 main protease. nih.gov Certain carboxamide derivatives have demonstrated hydrogen bond interactions with key amino acid residues in the Mpro binding pocket, such as Asn142, Glu166, and Cys145. nih.gov

Antifungal Activity

Isatin derivatives have also demonstrated notable antifungal properties against a range of pathogenic fungi. benthamscience.comsid.ir For instance, certain isatin-thiazole derivatives have shown antifungal activity against Candida albicans comparable to the standard drug Nystatin. nih.gov

Studies have shown that substitutions at the 5th position of the isatin ring with halogens like chlorine, bromine, or fluorine can enhance antifungal activity. sid.ir Some isatin derivatives have exhibited significant mycelium inhibition against various fungi. researchgate.net For example, compound 3a, an isatin derivative, showed significant inhibition against M. canis and T. longifusus. nih.gov Another derivative, 4b, was highly active against A. flavus. nih.gov

Anti-inflammatory and Antioxidant Efficacy

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Isatin derivatives have shown promise as both anti-inflammatory and antioxidant agents. nih.govmdpi.com

Some quinoline-related carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide-induced inflammation models. nih.gov For example, 5-fluoro-2-oxindole has been shown to inhibit inflammatory pain by reducing the upregulation of inflammatory markers. mdpi.com

In terms of antioxidant activity, certain carboxylic acid derivatives have exhibited potent radical scavenging capabilities. nih.gov For instance, compounds FM10 and FM12 showed significant antioxidant activity in DPPH and ABTS assays. nih.gov The antioxidant efficacy of some indolic compounds is attributed to the indole (B1671886) structure itself, which can protect lipids and proteins from peroxidation. researchgate.net

Anticancer and Cytotoxic Activity Studies

The isatin core is a key pharmacophore in a number of anticancer drugs, and numerous derivatives have been investigated for their cytotoxic activity against various cancer cell lines. benthamscience.comresearchgate.net

Indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are key targets in cancer immunotherapy. nih.gov Specifically, 6-acetamido-indole-2-carboxylic acid derivatives have shown IC50 values in the low micromolar range against both enzymes. nih.gov

Furthermore, novel 5-bromoindole-2-carboxylic acid derivatives have demonstrated the ability to inhibit the proliferation of human cancer cell lines by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Some dihydropyridine (B1217469) carboxylic acid derivatives have also shown promising cytotoxic activity against colon cancer cell lines. nih.gov

Enzyme Inhibition Profiles

Derivatives of 2,3-dioxoindoline-5-carboxylic acid have demonstrated significant inhibitory activity against a range of enzymes, highlighting their therapeutic potential.

Heparanase Inhibition by 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic Acid Derivatives

A novel class of compounds, 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, have been identified as inhibitors of heparanase, an endo-beta-glucuronidase. nih.gov Elevated levels of heparanase are associated with pathological processes such as tumor cell proliferation, metastasis, inflammation, and angiogenesis. researchgate.net

High-throughput screening identified 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid as a heparanase inhibitor with an IC₅₀ of 8 μM. nih.gov Further optimization of this series led to derivatives with significantly improved potency. For instance, the derivative OGT 2492 showed an IC₅₀ of 3.0 μM for enzyme inhibition and 2 μM for anti-angiogenic activity. nih.gov

Key structural features essential for inhibitory activity include the carboxylic acid, the isoindole-5-carboxylic acid moiety, and a pendant benzoxazole (B165842) ring system. nih.gov Substitutions on the central aromatic core and the benzoxazole moiety were explored to enhance efficacy. nih.gov One particularly potent derivative, 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, displayed strong heparanase inhibitory activity with an IC₅₀ in the range of 200-500 nM and exhibited high selectivity (over 100-fold) against human beta-glucuronidase. nih.govresearchgate.net Another derivative, compound 27, was found to be the most potent heparanase inhibitor in one study, with an IC₅₀ of 0.25 mM and significant anti-angiogenic activity (IC₅₀: 15 mM). researchgate.net

| Compound | Target | IC₅₀ | Reference |

| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Heparanase | 8 μM | nih.gov |

| OGT 2492 | Heparanase | 3.0 μM | nih.gov |

| 2-[4-propylamino-5-[5-(4-chloro)phenyl-benzoxazol-2-yl]phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | Heparanase | 200-500 nM | nih.govresearchgate.net |

| Compound 27 | Heparanase | 0.25 mM | researchgate.net |

Main Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. nih.gov The high degree of conservation in the catalytic domain of 3CLpro across different coronaviruses makes it an attractive target for broad-spectrum antiviral drugs. nih.gov

N-substituted isatin derivatives have emerged as potent inhibitors of SARS-CoV-2 3CLpro. nih.gov A study investigating 29 such derivatives found that compounds with a carboxamide substitution at the C-5 position and an aromatic substitution at the N-1 position were strong inhibitors. nih.gov The most potent compound in this series demonstrated an impressive IC₅₀ of 45 nM against SARS-CoV-2 3CLpro. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern the inhibitory activity of these compounds. For instance, modification at the 5-position of the isatin ring has been shown to be effective in increasing inhibitory potency against SARS-CoV 3CLpro. nih.gov The isatin scaffold itself is considered a good starting point for developing 3CLpro inhibitors due to the structural similarities between the active sites of different coronavirus proteases. nih.gov

| Compound Class | Target | Key Findings | Potency (IC₅₀) | Reference |

| N-substituted isatin derivatives | SARS-CoV-2 3CLpro | Carboxamide at C-5 and aromatic group at N-1 are beneficial for activity. | 45 nM (most potent) | nih.gov |

| 5-sulfonyl isatin derivatives | SARS-CoV 3CLpro | Modification at the 5-position is crucial for inhibitory potency. | 1.04 μM (most potent) | nih.gov |

Other Enzyme Targets (e.g., Cholinesterase, COX-2, Carboxylesterase, Ectonucleotidases)

Derivatives of 2,3-dioxoindoline (isatin) have been investigated for their inhibitory effects on several other enzymes.

Carboxylesterases (CEs): Isatins have been identified as potent and specific inhibitors of mammalian carboxylesterases. nih.gov The inhibitory potency of these compounds is directly related to their hydrophobicity; more hydrophobic derivatives generally exhibit stronger inhibition. nih.gov For example, analogs with clogP values greater than 5 often have Kᵢ values in the nanomolar range. nih.gov These findings suggest that isatins could be developed as lead compounds to modulate drug metabolism in vivo. nih.gov

Cholinesterases: While isatin derivatives have been primarily studied as carboxylesterase inhibitors, their potential to inhibit cholinesterases has also been considered, given the structural similarities among esterase enzymes. nih.gov However, detailed studies focusing specifically on the cholinesterase inhibitory profiles of this compound are less common.

Cyclooxygenase-2 (COX-2): The isatin scaffold has been incorporated into molecules designed as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The design of such inhibitors often involves combining the isatin core with other pharmacophores known to confer COX-2 selectivity. nih.gov

Receptor Binding and Interaction Studies

The interaction of this compound derivatives with various receptors has been a subject of investigation, particularly in the context of developing selective ligands for specific receptor subtypes.

One area of focus has been the dopamine (B1211576) D₃ receptor. A series of 1H-indolyl carboxylic acid amides, which can be considered derivatives of the core indole structure, were synthesized and evaluated for their binding affinity to human dopamine D₂, D₃, and D₄ receptors. nih.gov Two compounds from this series demonstrated high binding affinity for the D₃ receptor (Kᵢ = 0.18 and 0.4 nM) and significant selectivity over the D₂ receptor (87-fold and 60-fold, respectively). nih.gov These compounds showed low affinity for D₄ receptors and sigma receptor sites. nih.gov Further functional assays revealed that these high-affinity ligands act as partial agonists at both D₂ and D₃ receptors. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for guiding the design of more potent and selective molecules. For derivatives of this compound, SAR studies have provided valuable insights across different biological targets.

In the context of heparanase inhibition , key structural features have been identified as critical for activity. These include the carboxylic acid group, the isoindole-5-carboxylic acid moiety, and a pendant benzoxazole ring system. nih.gov Modifications to the central aromatic core and the benzoxazole ring have been shown to significantly impact inhibitory potency. nih.gov For example, the introduction of specific substituents led to the development of a derivative with an IC₅₀ in the nanomolar range. nih.govresearchgate.net

For SARS-CoV-2 main protease (3CLpro) inhibition , SAR studies of N-substituted isatin derivatives have highlighted the importance of a carboxamide group at the C-5 position and an aromatic substituent at the N-1 position for potent inhibition. nih.gov Research on 5-sulfonyl isatin derivatives as SARS-CoV 3CLpro inhibitors also emphasized that modifications at the 5-position of the isatin ring are more effective in enhancing inhibitory activity compared to substitutions at other positions. nih.gov

Regarding carboxylesterase inhibition , the hydrophobicity of the isatin derivatives plays a significant role in their potency. nih.gov A clear correlation has been observed where increased hydrophobicity leads to stronger inhibition, with highly hydrophobic analogs achieving nanomolar Kᵢ values. nih.gov

Mechanistic Insights into Biological Action

The biological effects of this compound and its derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various biochemical pathways.

The mechanism of heparanase inhibition by 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives involves binding to the enzyme, thereby blocking its ability to cleave heparan sulfate (B86663) chains. nih.govresearchgate.net This inhibition of heparanase activity can lead to anti-angiogenic effects, which is a key mechanism for their potential use in cancer therapy. researchgate.netnih.gov

In the case of SARS-CoV-2 main protease (3CLpro) inhibition , isatin derivatives act by binding to the active site of the enzyme. nih.govnih.gov The 3CLpro is a cysteine protease, and its active site contains a catalytic dyad of cysteine and histidine residues. nih.gov The isatin-based inhibitors are thought to interact with these key residues, preventing the protease from cleaving the viral polyproteins, which is an essential step in the viral replication cycle. nih.gov

The inhibition of carboxylesterases by isatin derivatives is also based on the interaction with the enzyme's active site. nih.gov These enzymes have a catalytic serine residue, and the isatin inhibitors likely bind in a manner that prevents the hydrolysis of ester-containing substrates. nih.gov The relationship between the hydrophobicity of the isatin derivatives and their inhibitory potency suggests that hydrophobic interactions play a crucial role in the binding process. nih.gov

Molecular Pathways and Cellular Targets

Derivatives of 2,3-dioxoindoline (isatin) exert their biological effects by interacting with a variety of specific molecular targets, thereby modulating key cellular pathways. The indole backbone is a common feature in many compounds with physiological and pharmacological effects, which can be attributed to its ability to participate in hydrogen bonding, hydrophobic effects, and other molecular interactions. nih.gov

Enzyme Inhibition: A primary mechanism of action for isatin derivatives is the inhibition of various enzymes crucial for pathological processes.

Kinases: Indirubins, which can be derived from isatin, are known to inhibit cyclin-dependent kinases (CDKs) like CDK-1 and CDK-5, as well as glycogen (B147801) synthase kinase-3β (GSK-3β), with IC50 values in the nanomolar to low micromolar range. nih.gov GSK-3β is implicated in cell cycle regulation and the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov Furthermore, other indole carboxylic acid derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which leads to cell cycle arrest and apoptosis. nih.gov

Caspases: The isatin framework is a key feature in the design of caspase inhibitors. For instance, 5-nitroisatin (B147319) has been shown to effectively inhibit caspase-3 and caspase-7, with Ki values of 0.50 μM and 0.29 μM, respectively. nih.gov These enzymes are central to the apoptotic cascade, and their inhibition can be a therapeutic strategy in various diseases.

Heparanase: Certain derivatives are potent inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): As key enzymes in tryptophan metabolism, IDO1 and TDO are significant targets in tumor immunotherapy. Specific 6-acetamido-indole-2-carboxylic acid derivatives have been developed as dual inhibitors of both IDO1 and TDO. nih.gov

HIV-1 Integrase: Indole-2-carboxylic acid itself has been found to inhibit the strand transfer activity of HIV-1 integrase. rsc.org The mechanism is believed to involve the chelation of two magnesium ions within the enzyme's active site by the indole nucleus. rsc.org

Carboxylesterases (CE): Isatin derivatives can act as potent and specific inhibitors of carboxylesterases, which are enzymes responsible for the metabolism of numerous xenobiotics and drugs. nih.gov

Modulation of Signaling Pathways: Isatin and its analogues can influence cellular signaling. The most sensitive in vitro targets for isatin include the atrial natriuretic peptide (ANP) signaling system, which involves the ANP receptor and associated guanylate cyclases. nih.gov

In Vitro and In Vivo Pharmacological Response Analysis

The diverse molecular targets of this compound and its derivatives translate into a broad range of pharmacological responses observed in both cellular and whole-organism models.

Anticancer Activity: The antiproliferative effect of isatin derivatives has been demonstrated across numerous cancer cell lines.

In vitro studies show that isatin can induce apoptosis in tumor cells, including human promyelocytic leukemia (HL60) and rat adrenal pheochromocytoma (PC12) cells. nih.gov

A specific isatin-triazole conjugate demonstrated excellent potential against MGC-803 gastric cancer cells, with an IC50 value of 9.78 µM, while being significantly less toxic to normal cells. nih.gov This compound was found to induce apoptosis through multiple mechanisms. nih.gov

Derivatives of the related 2-oxo-1,2-dihydroquinoline-3-carboxylic acid have also shown significant anti-proliferative activity against the MCF-7 breast cancer cell line. mdpi.com

The anti-angiogenic effects of heparanase-inhibiting derivatives further contribute to their anticancer potential. researchgate.net

Antiviral Activity:

The ability of indole-2-carboxylic acid derivatives to inhibit HIV-1 integrase is a key finding. An optimized derivative, compound 17a , markedly inhibited the enzyme with an IC50 value of 3.11 μM. rsc.org The binding mode analysis suggested that an introduced halogenated benzene (B151609) ring could effectively bind with the viral DNA. rsc.org

Aminopyrimidinimino isatin derivatives have been shown to inhibit the replication of HIV type 1 in T4 lymphocytes. nih.gov

Neuroprotective Activity:

In the context of Alzheimer's disease, novel isatin thiosemicarbazone derivatives have been shown to be potent inhibitors of amyloid-β peptide aggregation. ijrrjournal.com These compounds were observed to inhibit Aβ-induced neurotoxicity and the production of reactive oxygen species in primary neuronal cell cultures at concentrations as low as 1 µM. ijrrjournal.com

Enzyme Inhibition Potency: The inhibitory activities of various derivatives have been quantified, highlighting their potential for therapeutic development.

| Compound Class/Derivative | Target Enzyme | IC50 / Ki Value | Reference |

| Indirubins | Glycogen synthase kinase-3β (GSK-3β) | 5–50 nM | nih.gov |

| 5-Nitroisatin | Caspase-3 | 0.50 μM (Ki) | nih.gov |

| 5-Nitroisatin | Caspase-7 | 0.29 μM (Ki) | nih.gov |

| 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivative (9c ) | Heparanase | 200-500 nM | researchgate.net |

| Isatin-triazole conjugate (3 ) | MGC-803 cells (growth inhibition) | 9.78 µM | nih.gov |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1 ) | IDO1 | 1.17 μM | nih.gov |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1 ) | TDO | 1.55 μM | nih.gov |

| Indole-2-carboxylic acid derivative (17a ) | HIV-1 Integrase | 3.11 μM | rsc.org |

Computational and Spectroscopic Characterization in 2,3 Dioxoindoline 5 Carboxylic Acid Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2,3-Dioxoindoline-5-carboxylic acid, with each technique offering unique insights into its different components.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon framework and proton environments within a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, isatin (B1672199), the proton attached to the nitrogen atom appears as a singlet at approximately δ 11.03 ppm. ijrrjournal.com Protons on the aromatic ring show distinct signals, with doublets and triplets observed between δ 6.86 ppm and δ 7.57 ppm, corresponding to the different protons on the benzene (B151609) ring. ijrrjournal.com For carboxylic acids, the acidic O-H proton is typically highly deshielded and appears far downfield in the 10–12 ppm region, often as a broad singlet. libretexts.org Protons on carbons adjacent to a carboxylic acid group generally resonate in the 2-3 ppm range. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of a carboxylic acid is significantly deshielded and typically appears in the 160-180 ppm range. libretexts.org This is slightly less deshielded than the carbonyl carbons of aldehydes or ketones, which are found between 180-220 ppm. libretexts.org The carbons of the aromatic ring will have signals in the aromatic region, which generally overlaps with the alkene region (125-170 ppm). oregonstate.edu

Below is a table of predicted ¹³C NMR chemical shifts for a related compound, 2,5-Furandicarboxylic acid, which can provide an approximation of the expected shifts for this compound.

| Atom | Predicted Shift (ppm) |

| C2 | 148.58 |

| C5 | 148.58 |

| C3 | 119.58 |

| C4 | 119.58 |

| C6 | 160.76 |

| C7 | 160.76 |

| Predicted data for 2,5-Furandicarboxylic acid in D₂O. hmdb.ca |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit a very broad O–H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with the sharper C–H stretching bands. orgchemboulder.com The carbonyl (C=O) stretch of a carboxylic acid is intense and appears between 1760-1690 cm⁻¹. orgchemboulder.com The position of this band can be influenced by factors such as dimerization and conjugation. For aromatic carboxylic acids, the C=O stretch is typically observed between 1710 and 1680 cm⁻¹. spectroscopyonline.com Additionally, the C–O stretch appears in the 1320-1210 cm⁻¹ region, and the O–H bend can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Complementary to IR spectroscopy, Raman spectroscopy also provides information about the vibrational modes of the molecule. Theoretical calculations using DFT can predict the Raman spectra of related molecules, aiding in the assignment of experimental bands. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS): The molecular formula of this compound is C₉H₅NO₄, with a molecular weight of 191.14 g/mol . In the mass spectrum of short-chain carboxylic acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are often observed. libretexts.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can confirm the elemental composition of the molecule. For instance, the calculated exact mass for a related compound, ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate, was determined to be 315.0900 for the [M+H]⁺ ion, with the found value being 315.0907. nih.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule. uni.luuni.lu

Below is a table of predicted collision cross-section values for various adducts of 2,3-dioxo-1H-indole-5-carboxylic acid.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 192.02913 | 135.2 |

| [M+Na]⁺ | 214.01107 | 145.1 |

| [M-H]⁻ | 190.01457 | 136.6 |

| [M+NH₄]⁺ | 209.05567 | 155.1 |

| [M+K]⁺ | 229.98501 | 141.8 |

| [M+H-H₂O]⁺ | 174.01911 | 130.2 |

| [M+HCOO]⁻ | 236.02005 | 155.0 |

| [M+CH₃COO]⁻ | 250.03570 | 176.8 |

| Data from PubChemLite. uni.lu |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule. Carboxylic acid derivatives typically show an n→π* absorption. libretexts.org The presence of the carboxylic acid group and the indole (B1671886) ring system will influence the absorption maxima. For example, indole-3-acetaldehyde and indole-3-carboxylic acid have distinct UV-visible spectra, with the latter showing a local maximum at 278 nm. researchgate.net Without additional conjugation, carboxylic acids generally absorb around 210 nm. libretexts.org The calculated UV-Vis absorption spectrum for a related compound, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, showed a sharp cut-off at 237 nm. researchgate.net

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory, are invaluable for predicting and understanding the electronic structure and reactivity of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

DFT calculations are a powerful tool for investigating the electronic properties of molecules. By using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to study the conformational analysis, stabilization energies, and donor-acceptor orbital interactions. indexcopernicus.com These calculations can also predict electronic parameters such as ionization potential, electron affinity, and electronegativity. researchgate.net Furthermore, DFT can be used to evaluate the electronic characteristics of synthesized compounds and understand their potential reactivity. researchgate.net The molecular electrostatic potential (MEP) surface can be calculated to identify potential sites for nucleophilic and electrophilic attacks. researchgate.net

HOMO-LUMO Analysis and Intramolecular Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key tool in understanding the chemical reactivity and electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and has lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This can facilitate intramolecular charge transfer, where electron density is transferred from the donor part of the molecule (HOMO) to the acceptor part (LUMO). In isatin derivatives, this charge transfer is significant for their biological interactions. scispace.com For instance, a minimal HOMO-LUMO energy gap can explain a molecule's high reactivity towards biological receptors. nih.gov The reactivity can be gauged by this energy difference; for example, in Pictet-Spengler reactions involving indole derivatives, a larger energy gap requires more extreme reaction conditions. wuxiapptec.com

Calculations for related isatin derivatives show that substitutions on the isatin ring can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. scispace.com This principle is fundamental in designing derivatives of this compound with specific electronic characteristics for targeted biological activity.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, which is essential for identifying sites for electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. The MEP map uses a color scale to denote different potential regions. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions.

For this compound, the MEP would show the most negative potential (red) localized around the oxygen atoms of the two carbonyl groups (at C2 and C3) and the carboxylic acid group. These regions are the primary sites for hydrogen bond acceptance. Conversely, the most positive potential (blue) would be found on the hydrogen atom of the N-H group in the indole ring and the hydrogen of the carboxylic acid group, making them the primary hydrogen bond donor sites. This distribution of charge is critical for how the molecule interacts with biological targets, such as the active sites of enzymes.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in the study of this compound and its derivatives, enabling the prediction of their biological activity and interactions with protein targets.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isatin derivatives, QSAR models are developed to predict their anticancer, antimicrobial, or antiviral activities based on various molecular descriptors. ut.ac.irnih.gov These descriptors can be topological, electronic, geometric, or physicochemical in nature.

Studies on isatin analogues have shown that descriptors like the number of halogen atoms, the number of secondary carbons, and lipophilicity can have a significant impact on their cytotoxic activity. nih.gov For example, a QSAR study on 5-(2-Carboxyethenyl)-isatin derivatives as anticancer agents indicated that topological and gateway parameters significantly influence their cytotoxicity. ut.ac.irut.ac.ir By developing statistically robust QSAR models, researchers can design new derivatives of this compound with potentially enhanced biological efficacy and guide their synthesis. nih.gov

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is widely used to study how this compound and its derivatives interact with the active sites of various proteins, such as kinases, proteases, and other enzymes implicated in disease. mdpi.comnih.gov The simulation calculates a docking score, which represents the binding affinity (often in kcal/mol), with more negative values indicating a stronger interaction. nih.gov

Docking studies of isatin derivatives have revealed key interactions responsible for their biological activity. For instance, docking of 5-nitroisatin (B147319) derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) showed that hydrogen bonds with residues like GLU81 and LEU83 are crucial for binding. mdpi.com Similarly, docking of isatin derivatives against the main protease (Mpro) of SARS-CoV-2 has identified potential inhibitors, with some derivatives showing strong binding affinities. nih.gov These simulations provide insights into the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex, guiding the optimization of lead compounds. ut.ac.irresearchgate.net

Table 1: Example of Molecular Docking Results for Isatin Derivatives Against Protein Targets

| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

|---|---|---|---|---|---|

| 5-nitroisatin derivative | CDK2 | Not Specified | -8.9 | GLU81, LEU83, LYS33, ASP145 | mdpi.com |

| 5-(2-Carboxyethenyl)-isatin derivative | SERT | Not Specified | Not Specified | Glu33, Asp395, Arg26 | researchgate.net |

| 5-(2-Carboxyethenyl)-isatin derivative | NK1R | Not Specified | Not Specified | Ala30, Lys7, Asp31, Phe5, Tyr82 | researchgate.net |

This table is illustrative and compiles data from studies on various isatin derivatives to demonstrate the application of molecular docking.

Molecular Dynamics (MD) Simulations for System Stability and Binding Affinity

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the docked pose and to refine the calculation of binding affinity. ut.ac.irresearchgate.net By simulating the movements of atoms in the complex over a period of nanoseconds, researchers can observe how the ligand and protein adjust to each other. ut.ac.ir

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site. MD simulations have been used to validate the docking results for isatin derivatives, confirming that the predicted binding modes are stable. ut.ac.irmdpi.com For example, MD simulations of isatin derivatives complexed with the CDK2 enzyme confirmed stable interactions, supporting their potential as inhibitors. mdpi.com These simulations are crucial for confirming that a potential drug candidate forms a stable and lasting interaction with its target.

Drug-Likeness Evaluation (e.g., Lipinski's Rule of 5)

Before a compound can be considered a viable drug candidate, it must possess certain physicochemical properties that favor its absorption, distribution, metabolism, and excretion (ADME). "Drug-likeness" is often assessed using guidelines like Lipinski's Rule of 5. This rule states that an orally active drug generally has:

A molecular weight of no more than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors (the sum of OHs and NHs).

No more than 10 hydrogen bond acceptors (the sum of Ns and Os).

An orally active drug candidate should ideally have no more than one violation of these rules.

This compound generally adheres to these guidelines, suggesting it has favorable properties for development as an orally administered drug. Its derivatives are also frequently evaluated against these criteria during the design process. nih.gov

Table 2: Lipinski's Rule of 5 Analysis for this compound

| Property | Value | Rule | Compliance | Reference |

|---|---|---|---|---|

| Molecular Weight | 191.14 g/mol | ≤ 500 | Yes | sigmaaldrich.comnih.gov |

| XlogP | 0.2 | ≤ 5 | Yes | nih.govuni.lu |

| Hydrogen Bond Donors | 2 (-NH, -OH) | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 4 (2x C=O, 2x O in COOH) | ≤ 10 | Yes |

Future Perspectives and Research Directions for 2,3 Dioxoindoline 5 Carboxylic Acid

Development of Novel Therapeutic Agents

The isatin (B1672199) (1H-indole-2,3-dione) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of pharmacological activities. nih.govmdpi.com The strategic placement of the carboxylic acid group at the 5-position, along with the reactive dicarbonyl system, provides multiple points for modification, allowing for the design of targeted therapeutic agents. mdpi.com

Future research will likely focus on leveraging this scaffold to develop next-generation drugs. The isatin core has been successfully used to create compounds with anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. mdpi.comnih.gov For instance, derivatives have been synthesized that show potent inhibition of the SARS-CoV-2 3CL protease, a key target for COVID-19 therapeutics, where the functionality at the 5-position is crucial for binding to the enzyme's active site. Specifically, replacing a carboxamide group at this position with a carboxylic acid was found to reduce protease inhibition, highlighting the importance of hydrogen-bonding capacity in drug design. The development of bis-isatin compounds and hybrids with other pharmacologically active moieties like imidazole (B134444) has also shown promise in creating dual-purpose agents against cancer and inflammation. mdpi.com

| Therapeutic Area | Research Findings | Key Molecular Targets |

| Anticancer | Isatin derivatives exhibit antiproliferative activity against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116). mdpi.comnih.gov | Kinases, Caspases, Tubulin |

| Antiviral | Potent inhibition of key viral enzymes like the SARS-CoV-2 3CL protease has been demonstrated. | Viral Proteases (e.g., 3CLpro), Reverse Transcriptase |

| Antimicrobial | Epoxy-functionalized and other isatin derivatives are being explored for activity against bacterial pathogens, potentially targeting novel pathways like DNA adenine (B156593) methyltransferase (Dam). nih.gov | DNA Adenine Methyltransferase, Cell Wall Synthesis Enzymes |

| Anti-inflammatory | Certain derivatives have shown the ability to reduce inflammation, often studied in conjunction with anticancer activity. mdpi.com | Cyclooxygenase (COX), Lipoxygenase (LOX) |

Exploration of New Synthetic Methodologies

The synthesis of 2,3-Dioxoindoline-5-carboxylic acid and its derivatives has traditionally relied on established methods, such as the oxidation of indole-5-carboxylic acid or the Sandmeyer isatin synthesis. The Sandmeyer process, for example, involves the reaction of an aromatic amine with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632). However, the demand for structurally diverse and complex molecules necessitates the exploration of more advanced and efficient synthetic strategies.

Future research is directed towards developing novel, high-yield synthetic routes that allow for precise control over the molecular architecture. This includes multi-step syntheses to build complex derivatives from the isatin core. bldpharm.com For example, methods are being developed for the selective N-alkylation of the isatin ring and for functionalizing the C3 carbonyl group to create spiro-compounds. researchgate.net The incorporation of reactive functional groups, such as epoxides, onto the isatin scaffold is a strategic approach to create compounds that can form covalent bonds with biological targets, potentially leading to irreversible inhibitors with high potency. nih.gov

| Synthetic Method | Description | Key Reagents |

| Oxidation | Oxidation of the corresponding indole (B1671886) derivative, such as indole-5-carboxamide or indole-5-carboxylic acid. | KMnO₄, CrO₃, H₂SO₄ |

| Sandmeyer Synthesis | A classic method involving the condensation of an amine with chloral hydrate and hydroxylamine, followed by cyclization in strong acid. | Chloral hydrate, Hydroxylamine hydrochloride, H₂SO₄ |

| Functional Group Interconversion | Conversion of a related functional group, such as a carboxamide, into the carboxylic acid. The reverse is also a key strategy for creating derivatives. | Phosphorus oxychloride (for nitrile formation from amide) |

| N-Substitution | Alkylation or arylation at the nitrogen atom of the isatin ring to introduce diverse substituents. nih.gov | Alkyl halides (e.g., bromomethyl-naphthalene), Potassium Carbonate |

Advanced Materials Science Applications

While primarily investigated for its biological activity, the structural features of this compound also make it an intriguing candidate for applications in materials science. sigmaaldrich.comambeed.com The rigid, planar heterocyclic structure combined with hydrogen bonding capabilities from the carboxylic acid and amide-like nitrogen gives it potential for creating ordered molecular assemblies.

Future exploration in materials science could focus on several areas. The compound and its derivatives could serve as building blocks for novel polymers or as functional dyes. A patent has indicated the use of isatin-5-carboxylic acid in formulations for dyeing keratin (B1170402) fibers, suggesting its utility as a colorant. google.com The electron-withdrawing nature of the dioxoindoline core suggests potential applications in organic electronics, where such properties are valuable for creating n-type semiconductor materials. The ability of the carboxylic acid group to influence crystalline packing arrangements is a key property for designing crystalline organic materials with specific electronic or optical properties.

| Potential Application | Rationale based on Chemical Properties |

| Functional Dyes | The isatin core is a chromophore. The carboxylic acid group can be used to anchor the molecule to substrates like fibers. google.com |

| Organic Electronics | The electron-withdrawing character of the core makes it a candidate for n-type organic semiconductor materials. |

| Polymer Synthesis | The carboxylic acid and N-H group provide reactive sites for polymerization reactions to create novel functional polymers. |

| Crystal Engineering | The defined structure and hydrogen bonding sites allow for the design of specific crystalline solid-state architectures. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. These computational tools can dramatically accelerate the process, reduce costs, and improve the success rate of identifying promising drug candidates. nih.gov

AI/ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to identify novel therapeutic targets and predict the efficacy of new compounds. For a scaffold like this compound, AI can be used for de novo drug design, generating novel molecular structures with optimized properties for a specific biological target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and reinforcement learning can be used to design virtual libraries of derivatives and screen them for potential activity, selectivity, and favorable pharmacokinetic profiles, long before they are synthesized in a lab. mdpi.com This allows researchers to focus resources on the most promising candidates, streamlining the path from discovery to clinical application.

| AI/ML Application | Description | Potential Impact on Discovery |

| Virtual Screening | Rapidly screening large virtual libraries of this compound derivatives against biological targets. | Accelerates hit identification and lead optimization. nih.gov |

| QSAR Modeling | Predicting the biological activity of new derivatives based on their chemical structure. | Prioritizes synthesis of the most potent compounds. |

| De Novo Drug Design | Using generative models (e.g., GANs, reinforcement learning) to design entirely new molecules based on the isatin scaffold with desired properties. mdpi.comnih.gov | Creates novel and patentable chemical entities with high predicted efficacy. |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of potential drug candidates. | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or safety profiles early on. |

Q & A

Q. How should researchers address potential biases in biological activity studies?

- Methodology : Blinded assay execution and randomized plate layouts reduce observer bias. Independent replication by third-party labs validates findings. Transparent reporting of negative data (e.g., via Zenodo) avoids publication bias. For in vivo studies, ARRIVE guidelines ensure ethical and statistical rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.